5-Ethyl-2-propoxyaniline
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Overview
Description
5-Ethyl-2-propoxyaniline is an organic compound belonging to the class of aniline derivatives It is characterized by the presence of an ethyl group at the 5-position and a propoxy group at the 2-position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-propoxyaniline typically involves the alkylation of 2-propoxyaniline with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an appropriate solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-propoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
5-Ethyl-2-propoxyaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its structural features allow it to bind to active sites or allosteric sites on target proteins, altering their function and leading to desired biological effects.
Comparison with Similar Compounds
5-Methyl-2-propoxyaniline: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-methoxyaniline: Similar but with a methoxy group instead of a propoxy group.
2-Propoxy-5-nitroaniline: Similar but with a nitro group instead of an ethyl group.
Uniqueness: 5-Ethyl-2-propoxyaniline is unique due to the specific combination of ethyl and propoxy groups on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and material science.
Biological Activity
5-Ethyl-2-propoxyaniline is an organic compound that has gained attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanism of action, biological effects, and potential applications based on diverse research findings.
This compound is synthesized through the alkylation of 2-propoxyaniline with ethyl halides under basic conditions. Common methods include:
- Reagents : Sodium or potassium hydroxide as a base.
- Solvents : Ethanol or methanol.
- Temperature : Elevated temperatures to ensure complete conversion.
The compound can undergo various chemical reactions, including oxidation to form quinone derivatives, reduction to yield amine derivatives, and electrophilic substitution reactions that allow for the introduction of different functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor or modulator of enzyme activity, affecting several biochemical pathways. Its structural features enable it to bind effectively to active sites or allosteric sites on target proteins, leading to alterations in their function and resulting in biological effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity, particularly in cell-based assays:
- Cytotoxicity : The compound has been shown to induce cell death through mechanisms such as methuosis, characterized by the accumulation of macropinosome-derived vacuoles. This effect was observed at concentrations as low as 2.5 μM, with more pronounced effects at higher concentrations .
- Enzyme Inhibition : As a structural analogue of biologically active molecules, it has been used in studies to explore its potential as an enzyme inhibitor. The specific enzymes affected and the degree of inhibition vary depending on the concentration and cellular context.
Case Studies
- Cell Viability Assays : A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth significantly, with IC50 values demonstrating its potency against specific cancer types.
- Mechanistic Insights : Research highlighted that treatment with this compound led to morphological changes in treated cells consistent with vacuolization and loss of membrane integrity, suggesting a non-apoptotic form of cell death .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound | Structure | Biological Activity |
---|---|---|
5-Methyl-2-propoxyaniline | Methyl group instead of ethyl | Moderate cytotoxicity |
2-Ethyl-5-methoxyaniline | Methoxy group instead of propoxy | Lower enzyme inhibition |
2-Propoxy-5-nitroaniline | Nitro group instead of ethyl | Reduced biological activity |
This table illustrates how variations in substituent groups can influence biological activity, highlighting the unique efficacy of this compound.
Applications in Research
The compound has potential applications across various fields:
- Medicinal Chemistry : As a precursor for developing pharmaceutical agents with analgesic and anti-inflammatory properties.
- Biological Studies : Utilized in assays to study enzyme interactions and cellular responses.
- Industrial Applications : Investigated for its use in synthesizing specialty chemicals and materials with electronic properties.
Properties
IUPAC Name |
5-ethyl-2-propoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-7-13-11-6-5-9(4-2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAJUEPCHYDQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.